Cas no 103626-36-4 (N-cyclopentyl-9H-purin-6-amine)

N-Cyclopentyl-9H-purin-6-amine is a purine derivative characterized by its cyclopentyl substitution at the 6-position of the purine scaffold. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of nucleoside analogs and kinase inhibitors. Its rigid cyclopentyl moiety enhances binding affinity and selectivity in target interactions, making it useful for structure-activity relationship studies. The compound exhibits moderate solubility in organic solvents, facilitating its use in synthetic applications. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers value this derivative for its potential in developing bioactive molecules with applications in oncology and antiviral therapeutics.
N-cyclopentyl-9H-purin-6-amine structure
103626-36-4 structure
Product name:N-cyclopentyl-9H-purin-6-amine
CAS No:103626-36-4
MF:C10H13N5
MW:203.243720769882
CID:136390
PubChem ID:756681

N-cyclopentyl-9H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-6-amine,N-cyclopentyl-
    • N-cyclopentyl-7H-purin-6-amine
    • 9H-Purin-6-amine,N-cyclopentyl
    • cyclopentylpurin-6-ylamine
    • F0578-0077
    • N6-cyclopentyladenine
    • N-cyclopentyl-9H-purin-6-amine
    • CCG-26895
    • CHEMBL271139
    • SCHEMBL9202451
    • SMR000015972
    • cyclopentyl(7H-purin-6-yl)amine
    • SR-01000104608-1
    • SCHEMBL5452621
    • SCHEMBL17933853
    • EU-0055742
    • AKOS001443635
    • 9H-Purin-6-amine, N-cyclopentyl-
    • 103626-36-4
    • cid_756681
    • Z372967430
    • SR-01000104608
    • DTXSID10353872
    • BDBM37931
    • MLS000101220
    • NCGC00168500-01
    • HMS2256E13
    • NCGC00081790-02
    • HMS1418F11
    • IFLab1_002233
    • AKOS008968211
    • Oprea1_435487
    • Inchi: InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15)
    • InChI Key: LMWYJWNGVLKEDL-UHFFFAOYSA-N
    • SMILES: C1(NC2N=CN=C3C=2N=CN3)CCCC1

Computed Properties

  • Exact Mass: 203.11700
  • Monoisotopic Mass: 203.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 66.49000
  • LogP: 1.78040

N-cyclopentyl-9H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0578-0077-2μmol
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
2μl
$85.5 2023-07-06
Life Chemicals
F0578-0077-50mg
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
50mg
$240.0 2023-07-06
Life Chemicals
F0578-0077-5μmol
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
5μl
$94.5 2023-07-06
Life Chemicals
F0578-0077-15mg
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
15mg
$133.5 2023-07-06
Life Chemicals
F0578-0077-100mg
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
100mg
$372.0 2023-07-06
Life Chemicals
F0578-0077-10μmol
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
10μl
$103.5 2023-07-06
Life Chemicals
F0578-0077-40mg
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
40mg
$210.0 2023-07-06
Life Chemicals
F0578-0077-1mg
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
1mg
$81.0 2023-07-06
Life Chemicals
F0578-0077-25mg
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
25mg
$163.5 2023-07-06
Life Chemicals
F0578-0077-20μmol
N-cyclopentyl-9H-purin-6-amine
103626-36-4 90%+
20μl
$118.5 2023-07-06

Additional information on N-cyclopentyl-9H-purin-6-amine

Introduction to N-cyclopentyl-9H-purin-6-amine (CAS No. 103626-36-4)

N-cyclopentyl-9H-purin-6-amine, a compound with the chemical identifier CAS No. 103626-36-4, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a cyclopentyl group and a purine core makes it an intriguing candidate for further exploration, particularly in the context of medicinal chemistry and therapeutic interventions.

The molecular structure of N-cyclopentyl-9H-purin-6-amine consists of a purine scaffold, which is a fundamental component of nucleic acids, paired with an amine substituent at the 6-position and a cyclopentyl ring attached to the nitrogen atom. This configuration endows the compound with distinct chemical and biological characteristics that make it valuable for various research purposes. The cyclopentyl group, in particular, contributes to steric hindrance and can influence the compound's interactions with biological targets, making it a versatile moiety in drug design.

In recent years, there has been growing interest in purine derivatives as pharmacological agents due to their ability to interact with enzymes and receptors involved in critical biological pathways. N-cyclopentyl-9H-purin-6-amine is no exception and has been studied for its potential role in modulating these pathways. One of the most promising areas of research involves its application in anticancer therapies. Purine-based compounds have shown efficacy in inhibiting kinases and other enzymes that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis.

Recent studies have highlighted the importance of optimizing the structural features of purine derivatives to enhance their biological activity. The introduction of substituents such as cyclopentyl groups can significantly alter the pharmacokinetic properties of these compounds, improving their solubility and bioavailability. For instance, N-cyclopentyl-9H-purin-6-amine has been found to exhibit better oral bioavailability compared to its unsubstituted counterparts, making it a more practical candidate for clinical use.

The synthesis of N-cyclopentyl-9H-purin-6-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the purine core efficiently. Additionally, protecting group strategies are often utilized to ensure regioselectivity during the synthesis process. These synthetic advancements have enabled researchers to produce high-purity samples of the compound, facilitating further structural and functional investigations.

Beyond its potential applications in oncology, N-cyclopentyl-9H-purin-6-amine has also been explored for its antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi by interfering with essential metabolic pathways. This finding opens up new avenues for developing novel antimicrobial agents, particularly in light of the increasing prevalence of drug-resistant pathogens.

The pharmacological profile of N-cyclopentyl-9H-purin-6-amine is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is crucial for developing treatments for central nervous system (CNS) disorders, where many therapeutic agents struggle to reach their target sites effectively. By optimizing its molecular structure, researchers aim to improve BBB penetration while maintaining or enhancing its biological activity.

In conclusion, N-cyclopentyl-9H-purin-6-amine (CAS No. 103626-36-4) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into therapeutic agents for various diseases, including cancer and infectious disorders. As research continues to uncover new insights into its biological activity, this compound is poised to play a significant role in future medical advancements.

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